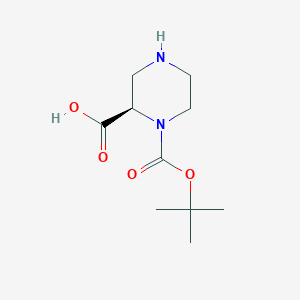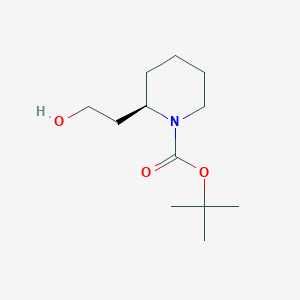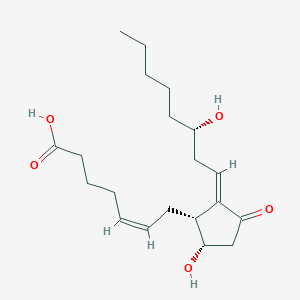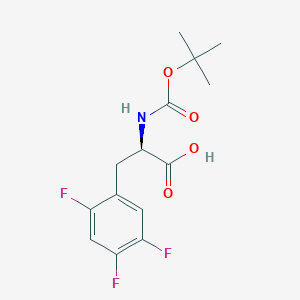
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid" is a chiral molecule that is relevant in the field of medicinal chemistry due to its potential use as a building block in drug synthesis. It contains a trifluorophenyl group, which is a common moiety in pharmaceuticals due to its ability to enhance binding affinity and metabolic stability of drugs .
Synthesis Analysis
The synthesis of related compounds often involves enantioselective methods to obtain the desired chirality. For instance, a synthetic strategy for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, which shares a similar structure, was developed using a palladium-catalyzed coupling followed by a series of reactions including catalysis by L-proline, reduction, and tosylation to achieve high enantiomeric excess . Another related synthesis involves the preparation of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate from L-cystine, which includes steps such as esterification and protection of functional groups .
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied using X-ray crystallography and molecular mechanics methods. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid with a tert-butoxycarbonyl group was analyzed, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butoxycarbonyl groups and fluorinated phenyl rings can be complex due to the presence of multiple reactive sites. For example, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester was performed to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, demonstrating the potential for creating complex chiral molecules through selective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by the presence of fluorine atoms and protective groups like tert-butoxycarbonyl. These groups can affect the solubility, stability, and overall reactivity of the molecule. The fluorine atoms, in particular, can significantly alter the acidity and lipophilicity of the compound, which are important parameters in drug design .
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation and Pharmacophore Development
The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid has been synthesized through asymmetric hydrogenation, primarily used in the preparation of a beta-amino acid pharmacophore. This process involved the use of chiral ferrocenyl ligands and achieved high enantiomeric excess, demonstrating its potential in precise pharmacophore development (Kubryk & Hansen, 2006).
Intermediate in Biotin Synthesis
This compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic processes such as the synthesis of fatty acids, sugars, and α-amino acids. Its synthesis from L-cystine through esterification and protection steps indicates its pivotal role in biochemical pathways (Qin et al., 2014).
Molecular and Crystal Structure Analysis
Studies have delved into the molecular and crystal structure of derivatives of this compound, revealing insights into the conformation-stabilizing function of weak intermolecular bonding. This research offers valuable information about the molecule’s behavior in different states, which is crucial for understanding its interactions and stability (Kozioł et al., 2001).
Development of Modular Dipeptide-Analogue Ligands
The compound has been utilized in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This showcases its versatility and potential in the field of asymmetric synthesis and catalysis (Pastor, Vaestilae, & Adolfsson, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





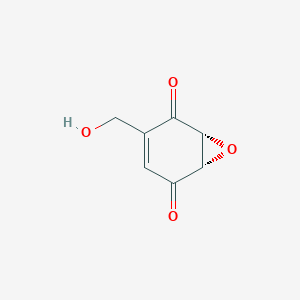
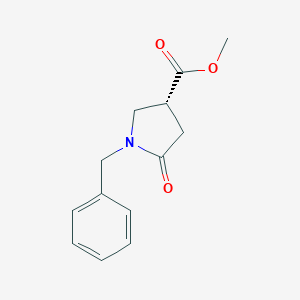

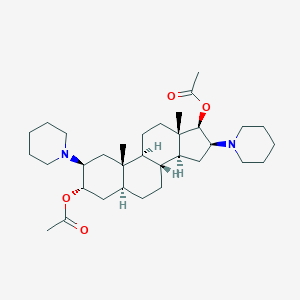
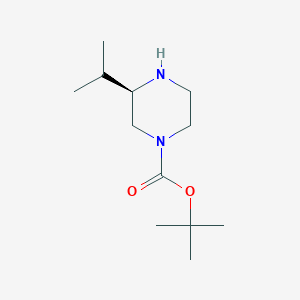
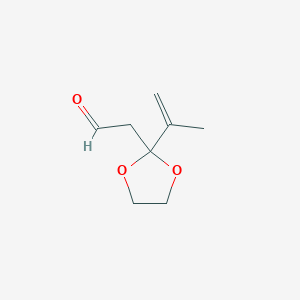
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
